3-(2-Fluoro-4-methoxyphenyl)propanoic acid
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Overview
Description
Determination of Anti-allergenic Agents in Plasma
The study of anti-allergenic agents is crucial in the development of treatments for allergic reactions. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new antiallergenic agent and its active acidic metabolite in plasma. This method includes ultraviolet or fluorescence detection and liquid-liquid or solid-phase extraction, providing quantitation of the compounds in bioavailability studies performed in dogs. The calibration of the method was successful in the ng/ml concentration range for both compounds in plasma .
Syn
Scientific Research Applications
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Chemical Synthesis
- Application : This compound is used as a building block in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be used in a reaction with other chemicals under controlled conditions to produce a desired product .
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Pharmaceutical Research
- Application : Derivatives of phenol, such as “3-(2-Fluoro-4-methoxyphenyl)propanoic acid”, have potential as building blocks for the synthesis of bioactive natural products .
- Method : These compounds can be synthesized through various methods, including functionalizing and transforming functional groups around the aromatic ring .
- Results : The synthesized bioactive natural products could have potential biological activities, including anti-tumor and anti-inflammatory effects .
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Pharmaceutical Development
- Application : This compound can be used in the development of new pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the particular drug being developed. This compound could be used as a building block in the synthesis of new drugs .
- Results : The outcomes of these drug development processes would vary depending on the specific drug being developed and the other chemicals used .
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Indole Derivatives
- Application : Indole derivatives, which can include “3-(2-Fluoro-4-methoxyphenyl)propanoic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
- Method : These compounds can be synthesized through various methods, including functionalizing and transforming functional groups around the aromatic ring .
- Results : The synthesized indole derivatives could have potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Triple-Acting PPARα, -γ, and -δ Agonist
- Application : This compound can be used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .
- Method : The specific methods of application or experimental procedures would depend on the particular drug being developed. This compound could be used as a building block in the synthesis of new drugs .
- Results : The outcomes of these drug development processes would vary depending on the specific drug being developed and the other chemicals used .
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Engineering Controls
- Application : This compound can be used in appropriate engineering controls .
- Method : The specific methods of application or experimental procedures would depend on the particular engineering control being implemented .
- Results : The outcomes of these engineering control processes would vary depending on the specific control being implemented and the other factors involved .
Safety And Hazards
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYADLSRYOXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616064 |
Source
|
Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
CAS RN |
852181-15-8 |
Source
|
Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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